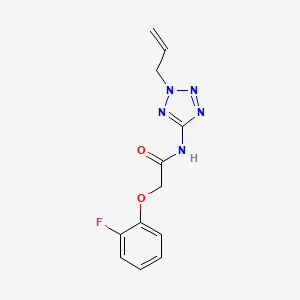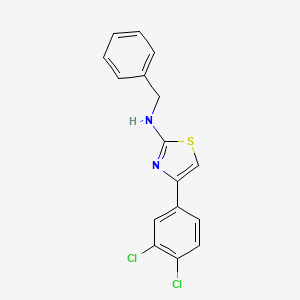![molecular formula C21H20ClNO2 B4810204 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE](/img/structure/B4810204.png)
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE
Descripción general
Descripción
1-[3-(2-Chlorophenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-[3-(2-Chlorophenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 3-bromopropylamine.
Formation of Intermediate: 2-Chlorophenol reacts with 3-bromopropylamine to form 3-(2-chlorophenoxy)propylamine.
Cyclopropanecarbonylation: The intermediate is then subjected to cyclopropanecarbonylation using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Indole Formation: Finally, the cyclopropanecarbonylated intermediate undergoes a cyclization reaction with indole to form the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-[3-(2-Chlorophenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts and boronic acids.
Aplicaciones Científicas De Investigación
1-[3-(2-Chlorophenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities such as antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and molecular targets, helping in the understanding of disease mechanisms.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.
Industrial Applications: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Chlorophenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biological pathways, including signal transduction pathways, metabolic pathways, and gene expression pathways.
Biological Effects: The compound’s effects can include inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes such as apoptosis and cell proliferation.
Comparación Con Compuestos Similares
1-[3-(2-Chlorophenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole can be compared with other similar compounds such as:
1-[3-(2-Chlorophenoxy)propyl]-1H-indole-3-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a cyclopropanecarbonyl group.
3-(2-Chlorophenoxy)propylamine: This intermediate compound lacks the indole and cyclopropanecarbonyl groups.
Indole-3-acetic acid: A well-known indole derivative with different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c22-18-7-2-4-9-20(18)25-13-5-12-23-14-17(21(24)15-10-11-15)16-6-1-3-8-19(16)23/h1-4,6-9,14-15H,5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHIRYUYXCJIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B4810123.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-methoxybenzoate](/img/structure/B4810125.png)
![({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid](/img/structure/B4810126.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[1-(3-hydroxyphenyl)ethylidene]-4-piperidinecarbohydrazide](/img/structure/B4810136.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4810143.png)
![2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4810147.png)


![ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4810162.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide](/img/structure/B4810191.png)
![1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B4810197.png)
![2-bromo-N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4810199.png)

